Gemfibrozil Acyl-beta-D-Glucuronide is the major metabolite of Gemfibrozil. It can be oxidized to a benzyl radical intermediate which binds to the γ-meso position of heme.
Gemfibrozil 1-O-beta-Glucuronide
CAS No.: 91683-38-4
Cat. No.: VC21331881
Molecular Formula: C21H30O9
Molecular Weight: 426.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 91683-38-4 |
---|---|
Molecular Formula | C21H30O9 |
Molecular Weight | 426.5 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1 |
Standard InChI Key | CJMNXSKEVNPQOK-LVEJAMMSSA-N |
Isomeric SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Canonical SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | >103°C |
Gemfibrozil 1-O-β-glucuronide (Gem-Glu) is the major phase II metabolite of gemfibrozil, a fibrate drug prescribed for dyslipidemia. This conjugate plays a critical role in drug-drug interactions (DDIs) and exhibits complex pharmacokinetic properties . Below is a detailed analysis of its characteristics and clinical implications:
Pharmacological Role in Drug-Drug Interactions
Gem-Glu contributes significantly to DDIs through dual mechanisms:
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CYP2C8 inhibition: Gem-Glu inactivates CYP2C8 more potently than gemfibrozil itself, with a 7-fold lower IC₅₀ . This metabolite accounts for 85% of CYP2C8 inhibition in vivo .
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OATP1B1 inhibition: Reduces hepatic uptake of statins, increasing systemic exposure .
Species-Specific Exposure Differences
Comparative studies in humans and mice reveal divergent pharmacokinetics:
In mice, high Gem-Glu exposure paradoxically induces cytochrome P450 activity, contrasting with human inhibitory effects . This underscores limitations in extrapolating rodent data to clinical settings.
Clinical Relevance
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